molecular formula C12H10BrF2NO2 B1413841 Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate CAS No. 1807073-78-4

Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate

Cat. No. B1413841
CAS RN: 1807073-78-4
M. Wt: 318.11 g/mol
InChI Key: CRFQEELKXOPQAG-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate (EBDC) is a novel chemical compound with a wide range of potential applications in the laboratory and in scientific research. EBDC has recently been identified as a promising inhibitor of enzymes involved in the regulation of metabolic processes, making it a valuable tool for scientists and researchers.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been identified as a potential inhibitor of enzymes involved in the regulation of metabolic processes. In particular, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the regulation of fatty acid metabolism. This makes Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate a valuable tool for investigating the role of ACC in metabolic processes, as well as for developing new treatments for metabolic disorders. Additionally, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This makes Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate a valuable tool for studying the role of HDAC in gene expression, as well as for developing new treatments for diseases related to gene expression.

Mechanism Of Action

Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate acts as an inhibitor of enzymes involved in the regulation of metabolic processes. Specifically, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate binds to the active site of the enzyme and blocks the enzyme’s ability to catalyze its reaction. This inhibition of the enzyme’s activity leads to the inhibition of metabolic processes.
Biochemical and Physiological Effects
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of enzymes involved in the regulation of metabolic processes. In particular, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the regulation of fatty acid metabolism. The inhibition of ACC by Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate leads to the inhibition of fatty acid synthesis, which can lead to decreased levels of fatty acids in the body. Additionally, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate has been studied as an inhibitor of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. The inhibition of HDAC by Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate leads to the inhibition of gene expression, which can lead to changes in gene expression and the regulation of metabolic processes.

Advantages And Limitations For Lab Experiments

The use of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate in laboratory experiments offers several advantages. First, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a relatively inexpensive compound and is readily available from chemical suppliers. Second, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a relatively stable compound and can be stored at room temperature for extended periods of time. Third, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate is a potent inhibitor of enzymes involved in the regulation of metabolic processes, making it a valuable tool for studying these enzymes. However, there are some limitations to the use of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate in laboratory experiments. First, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate can be toxic at high concentrations, so it is important to use the appropriate safety precautions. Second, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate is not soluble in water, so it must be dissolved in an appropriate solvent before use.

Future Directions

Given the potential applications of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate in scientific research, there are a number of potential future directions for further study. First, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate could be further studied as an inhibitor of enzymes involved in the regulation of metabolic processes. In particular, further research could be conducted to investigate the efficacy of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate as an inhibitor of ACC and HDAC in various metabolic processes. Second, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate could be studied as a potential therapeutic agent for diseases related to metabolic processes. Third, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate could be studied as a potential therapeutic agent for diseases related to gene expression. Finally, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate could be studied as a potential therapeutic agent for other diseases, such as cancer and neurological disorders.

properties

IUPAC Name

ethyl 2-[4-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NO2/c1-2-18-10(17)5-7-3-8(6-16)11(13)9(4-7)12(14)15/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFQEELKXOPQAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate
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Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate
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Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate
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Ethyl 4-bromo-3-cyano-5-(difluoromethyl)phenylacetate

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